2,3-Dihydro-1-benzofuran-5-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives often involves innovative methods to introduce the sulfonamide group into the benzofuran ring system. An example is the metal-free I2O5-mediated synthesis, which efficiently achieves the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides, presenting an attractive approach to a series of sulfonylated benzofurans under metal-free conditions (Wang et al., 2019). Additionally, the CuI-mediated synthesis offers a concise, one-pot method for creating sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones, showcasing the efficiency of this approach in forming C-O and C-C bonds (Chang et al., 2018).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, the structural analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into its molecular geometry, showcasing the importance of NBO and HOMO-LUMO analysis in understanding the stability and electronic properties of such molecules (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives is diverse, with applications in synthesizing complex molecules. For example, the radical addition cascade cyclization of 1,6-enynes with DMSO enables the construction of methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions, demonstrating the versatility of these compounds in organic synthesis (Zhang et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives are critical for their practical applications. These properties are often determined using a combination of spectroscopic techniques and thermal analysis, providing essential data for the compound's characterization and application.
Chemical Properties Analysis
The chemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives, including their reactivity, stability, and interaction with various chemical reagents, are fundamental aspects of their study. Investigations into their sulfonamide-sulfonimide tautomerism, for instance, reveal the dynamic nature of these compounds and their potential reactivity pathways (Branowska et al., 2022).
Scientific Research Applications
Anti-Hepatitis C Virus Activity
- Summary of Application : Benzofuran compounds have been found to have anti-hepatitis C virus activity .
- Results or Outcomes : The recently discovered novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
- Summary of Application : Benzofuran compounds, including novel scaffold compounds of benzothiophene and benzofuran, have been developed and utilized as anticancer agents .
- Results or Outcomes : Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Antiviral Activity
- Summary of Application : Some benzofuran derivatives have been found to exhibit antiviral effects against RSV LONG and A2 strains .
- Results or Outcomes : Compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .
Antimicrobial Agents
- Summary of Application : Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents .
- Results or Outcomes : Benzofuran derivatives have shown potential as antimicrobial agents active toward different clinically approved targets .
Treatment of Chronic Diseases
- Summary of Application : Benzofuran has shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
- Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
Anti-Inflammatory Agents
- Summary of Application : Benzofuran derivatives have been found to exhibit anti-inflammatory properties .
Treatment of Skin Diseases
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWLKULIVOPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447655 | |
Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-sulfonamide | |
CAS RN |
112894-47-0 | |
Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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